molecular formula C12H30N2Si2 B13815084 Piperazine, 1,4-bis[(trimethylsilyl)methyl]-

Piperazine, 1,4-bis[(trimethylsilyl)methyl]-

Cat. No.: B13815084
M. Wt: 258.55 g/mol
InChI Key: FXFDFQGVUFWWTB-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- (CAS 183873-64-5) is a specialized organosilicon piperazine derivative with the molecular formula C12H30N2Si2 and a molecular weight of 258.551 g/mol . This compound features a piperazine core—a six-membered ring with two nitrogen atoms in the 1 and 4 positions—that is functionalized with (trimethylsilyl)methyl groups. The piperazine scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its ability to improve the pharmacokinetic and pharmacodynamic properties of molecules, primarily by enhancing water solubility and bioavailability . While the specific biological activity of this exact derivative may be an area of ongoing investigation, piperazine-based compounds demonstrate a wide spectrum of bioactivities, including antitumor, antibacterial, and anti-inflammatory effects . In the realm of materials science, structurally related silyl-functionalized piperazines have demonstrated significant value as precursors in chemical vapor deposition (CVD) processes . For instance, 1,4-Bis(trimethylsilyl)piperazine has been successfully employed in the plasma-enhanced CVD of silicon carbonitride (SiCN) films . These films are critical for their advanced chemical, electrical, optical, and mechanical properties, finding applications in new device technologies . The presence of both the piperazine ring and the organosilicon components in a single molecule makes it a promising single-source precursor for materials synthesis, simplifying CVD setups and processes . Researchers can leverage this compound to explore its potential in developing novel functional materials or as a building block in synthetic chemistry. The compound is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that the specific data on the biological activity and physical properties for this exact compound are limited in the published literature, and further characterization by the researcher is recommended.

Properties

Molecular Formula

C12H30N2Si2

Molecular Weight

258.55 g/mol

IUPAC Name

trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane

InChI

InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3

InChI Key

FXFDFQGVUFWWTB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Synthesis via Silylation of Piperazine

One classical approach to preparing 1,4-bis(trimethylsilyl)piperazine involves the direct silylation of piperazine or its derivatives with chlorotrimethylsilane or related silylating agents under anhydrous conditions.

  • General Reaction:
    Piperazine + 2 equiv. of trimethylsilyl chloride (or equivalent) → 1,4-bis(trimethylsilyl)piperazine

  • Reaction Conditions:
    Typically performed in dry solvents such as tetrahydrofuran (THF) or acetonitrile under inert atmosphere (e.g., nitrogen or argon) to avoid moisture.
    Use of a base such as triethylamine or diisopropylethylamine is common to scavenge generated HCl.

  • Purification and Characterization:
    The product is purified by distillation or chromatography and characterized by NMR (1H, 13C, 29Si), mass spectrometry, and elemental analysis.

Analytical Data Example:

  • 1H NMR (CDCl3): 0.02 ppm (9H, s, Me3Si), 2.69 ppm (4H, s, 2CH2)
  • 13C NMR (CDCl3): 1.11 ppm (Me3Si), 47.85 ppm (CH2)
  • 29Si NMR (CDCl3): 5.18 ppm
  • Mass spectrum: m/z 230 ([M]+).

Use of Trimethylsilyl Derivatives in Functionalization

In some patented processes, trimethylsilyl derivatives of piperazine are used as intermediates for further chemical transformations, including the preparation of carbonyl or urea derivatives. For example:

  • Reaction of 4-ethyl-2,3-dioxo-piperazine trimethylsilyl derivatives with carbonyl chloride or diphosgene to form N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine derivatives.

  • These reactions are typically conducted at low temperatures (0 to 5 °C), with careful control of stoichiometry and use of organic bases such as triethylamine or amidines (DBU, DBN) to facilitate the reaction and neutralize acids formed.

  • The trimethylsilyl groups serve to protect nitrogen atoms and improve solubility and reactivity during these transformations.

Experimental Data and Characterization

Parameter Value / Description Reference
1H NMR (CDCl3) 0.02 ppm (9H, s, Me3Si), 2.69 ppm (4H, s)
13C NMR (CDCl3) 1.11 ppm (Me3Si), 47.85 ppm (CH2)
29Si NMR (CDCl3) 5.18 ppm
Mass Spectrum (EI) m/z 230 ([M]+), fragments at 215, 186, etc.
Purity (GC-MS) >99% purity confirmed by GC-MS
Reaction Yield (silylation) Typically high (>90%) depending on conditions Inferred
Reaction Yield (Hay coupling) 52-59% for related silyl compounds

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can lead to the formation of silyl ethers.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine Derivatives with Silyl Substituents

BTMSP is structurally distinct from 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine (), which replaces the piperazine core with a dihydropyrazine ring. Key differences include:

Property Piperazine, 1,4-bis[(trimethylsilyl)methyl]- 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
Core Structure Piperazine (6-membered, 2N adjacent) Dihydropyrazine (6-membered, 2N opposite)
Molecular Formula C₁₀H₂₄N₂Si₂ C₁₀H₂₂N₂Si₂
Molecular Weight 226.47 g/mol 226.47 g/mol
Applications CVD precursor for SiCN films Not reported (likely intermediates)

The piperazine core in BTMSP enhances thermal stability compared to the conjugated dihydropyrazine system, which may exhibit higher reactivity due to electron-deficient nitrogen atoms .

Piperazine Derivatives with Thiadiazole and Sulfur-Containing Groups

Compounds like 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () and 2,2'-(Piperazin-1,4-diyl)bis(1,3,4-thiadiazole) derivatives () differ in substituents and bioactivity:

Property BTMSP 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) C₂₂H₂₂N₆S₄ (Thiadiazole Derivative)
Substituents Trimethylsilylmethyl Chlorinated dithiolone Thiadiazole-sulfanediyl
Molecular Weight 226.47 g/mol ~331.6 g/mol (estimated) 529.7 g/mol
Bioactivity None reported Antimicrobial , potential pharmacological use Antimicrobial
Applications Material science Drug development Drug development

Piperazine Derivatives with Hydroxy and Aromatic Substituents

Hydrophilic derivatives like 1,4-Bis(2-hydroxyethyl)piperazine () and aromatic analogs like 1,4-bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine () highlight substituent-driven diversity:

Property BTMSP 1,4-Bis(2-hydroxyethyl)piperazine 1,4-Bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine
Substituents Trimethylsilylmethyl Hydroxyethyl Diarylmethoxymethyl
Molecular Weight 226.47 g/mol 174.24 g/mol 555.29 g/mol
Solubility Low (non-polar solvents) High (polar solvents) Moderate (organic solvents)
Applications CVD precursor Drug synthesis intermediates Antimitotic agents (breast cancer)

Hydroxyethyl groups enhance solubility for pharmaceutical use, while bulky aromatic substituents in ’s compound enable interactions with biological targets like tubulin .

Piperazine Derivatives with Anti-Tumor Activity

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives () demonstrate substituent-dependent efficacy:

Property BTMSP 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine (4c)
Substituents Trimethylsilylmethyl Dithiocarboxypropionyl
Molecular Weight 226.47 g/mol ~428.3 g/mol (estimated)
Bioactivity None reported 90% inhibition of HL-60 leukemia cells at 10 μM
Toxicity Low (industrial use) Reduced toxicity vs. bromopropionyl analogs

Dithiocarboxy groups in ’s compounds improve antitumor activity by enhancing cellular uptake and target binding , contrasting with BTMSP’s non-biological role.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for Piperazine, 1,4-bis[(trimethylsilyl)methyl]-?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trimethylsilyl groups can be introduced via silylation agents like trimethylsilyl chloride under anhydrous conditions. Characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and purity .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., SHELX programs for refinement ).
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H22_{22}N2_2Si2_2) .

Q. How do the trimethylsilyl groups influence the compound’s stability and reactivity?

  • Methodological Answer : Trimethylsilyl groups enhance steric protection and electron-withdrawing effects:

  • Stability : Reduced hydrolysis due to hydrophobic shielding; confirmed via kinetic studies in polar solvents .
  • Reactivity : Facilitate regioselective reactions (e.g., silyl-directed lithiation for functionalization) .

Q. What crystallographic data are available, and how are they analyzed?

  • Methodological Answer : Crystallographic data (e.g., CCDC entries) are refined using programs like SHELXL. Key parameters include:

  • Bond Lengths/Angles : Compare with DFT-optimized geometries to validate accuracy .
  • Thermal Displacement Parameters : Assess molecular rigidity or flexibility .

Advanced Research Questions

Q. How can molecular docking simulations elucidate interactions between this compound and biological targets like DNA?

  • Methodological Answer :

  • Conformational Sampling : Use Spartan06 or Gaussian to generate low-energy conformers for docking .
  • Docking Software (AutoDock Vina) : Analyze binding affinities (e.g., -7.5 kcal/mol for DNA interactions via π-alkyl/hydrogen bonds) .
  • Validation : Compare results with experimental assays (e.g., fluorescence quenching or gel electrophoresis) .

Q. What computational methods resolve conformational ambiguities in structural analysis?

  • Methodological Answer :

  • Semi-Empirical Methods (AM1) : Identify lowest-energy conformers for comparison with crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer :

  • Catalytic Systems : Use maghnite-Na+^+ clay as a recyclable catalyst for solvent-free polymerization .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference XRD with solid-state NMR or IR spectroscopy .
  • Error Analysis in SHELX : Adjust parameters like absorption correction or thermal motion models .

Q. How does structural modification (e.g., fluorobenzoyl substitution) affect pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values of derivatives against cancer cell lines (e.g., MCF-7) .
  • LogP Calculations : Predict bioavailability changes via substituent hydrophobicity .

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